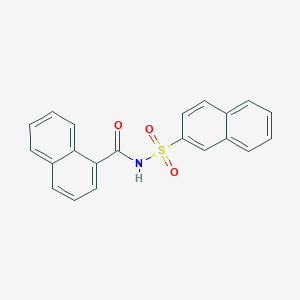

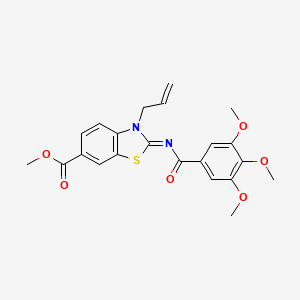

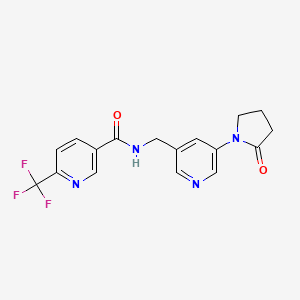

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione" is a chemical structure that appears to be related to a class of compounds that have been synthesized and studied for various biochemical applications. The related compounds include 3-hydroxyisoquinoline-1,4-diones and piperidine-2,5-diones, which have been prepared using cerium photocatalysis from alkyne-tethered amides with oxygen . Additionally, compounds with a similar structure have been investigated as potent anti-acetylcholinesterase (anti-AChE) inhibitors, with variations in the isoindoline and indanone moieties affecting their potency and selectivity .

Synthesis Analysis

The synthesis of related compounds involves cerium photocatalysis, which is a method that utilizes cerium salts under light irradiation to catalyze reactions. In the case of 3-hydroxyisoquinoline-1,4-diones and piperidine-2,5-diones, alkyne-tethered amides are used as starting materials, and the reaction proceeds in the presence of an oxygen balloon . This method has shown broad reaction scope and efficiency, indicating its potential applicability in synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione" has been explored in the context of anti-AChE inhibitors. The structure-activity relationship (SAR) studies suggest that the isoindoline moiety can be replaced with an indanone moiety without significant loss of potency, as seen in the potent inhibitor E2020 . This suggests that the molecular structure of the compound may also be amenable to modifications that could affect its biological activity.

Chemical Reactions Analysis

Chemical reactions involving related piperidine diones have been studied, such as the reaction of a piperazine dione derivative with N-bromosuccinimide (NBS) in chloroform or water to yield various spiro compounds . These reactions demonstrate the reactivity of the piperidine dione core under different conditions and with different reagents, which could be relevant for the chemical reactions of "3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione".

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the solubility, stability, and reactivity under various conditions such as the presence of water or different solvents have been explored . These properties are crucial for understanding the behavior of the compound in different environments and could guide further research and application.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

The compound has been utilized in various chemical reactions and synthesis processes. For instance, in the study by Šafár̆ et al. (2000), similar compounds were used in the formation of stable 5-cyclopentenyl-4H-1,3-dioxine hydrobromides through cyclization reactions (Šafár̆ et al., 2000). Additionally, Bisset et al. (2012) achieved the synthesis of similar compounds from N-benzylglutarimide, highlighting the versatility of these compounds in synthetic chemistry (Bisset et al., 2012).

Crystallographic Studies

Ravikumar and Sridhar (2009) conducted crystallographic studies on lenalidomide, which is structurally related to the compound , to analyze the interactions and hydrogen bonds in its crystalline forms (Ravikumar & Sridhar, 2009). Such studies are crucial in understanding the physical and chemical properties of these compounds.

Development of Dyes and Bactericidal Agents

Abdel-Rahman and Khalil (1978) synthesized merocyanine dyes using similar compounds, which exhibited high bactericidal activity against various bacteria (Abdel-Rahman & Khalil, 1978). This application is significant in the development of new bactericidal agents.

Facilitating One-Pot Reactions

Che et al. (2015) described a method for synthesizing derivatives of similar compounds through a one-pot, three-component reaction, demonstrating the compound's utility in facilitating efficient synthetic processes (Che et al., 2015).

Antagonist Activity in Medicinal Chemistry

Watanabe et al. (1992) prepared derivatives with a similar structure and tested them for antagonist activity, highlighting their potential applications in medicinal chemistry (Watanabe et al., 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)